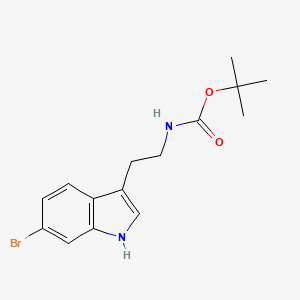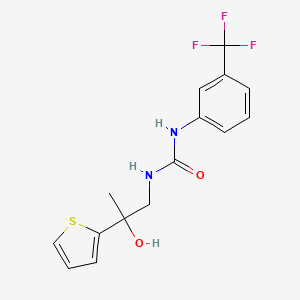
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Hydroxy-Substituted Intermediate: The initial step involves the reaction of a thiophene derivative with an appropriate reagent to introduce the hydroxy group at the 2-position. This can be achieved through various methods, such as the use of Grignard reagents or organolithium compounds.
Coupling with Isocyanate: The hydroxy-substituted intermediate is then reacted with an isocyanate derivative of 3-(trifluoromethyl)phenyl to form the desired urea compound. This step typically requires the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with the trifluoromethyl group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring provides a distinct set of chemical and physical properties that can be leveraged in various applications.
属性
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMMSHSCSJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/new.no-structure.jpg)
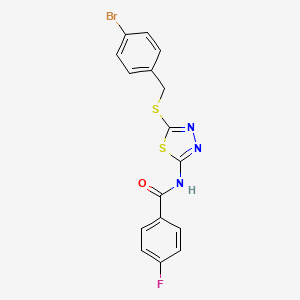
![Benzyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2799409.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2799413.png)
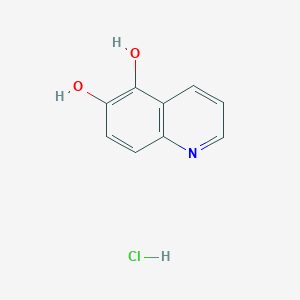
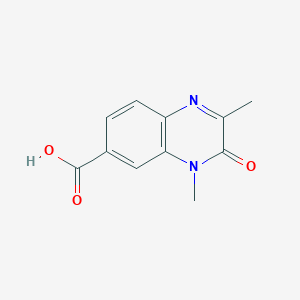
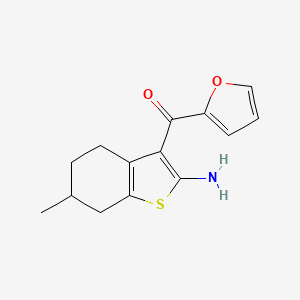
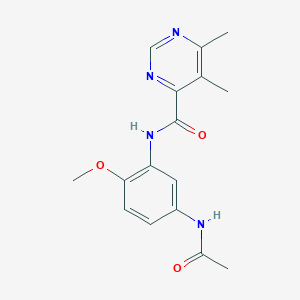

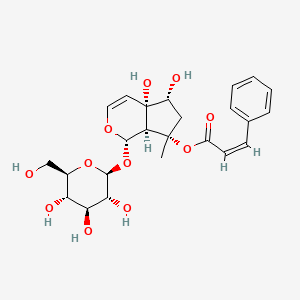
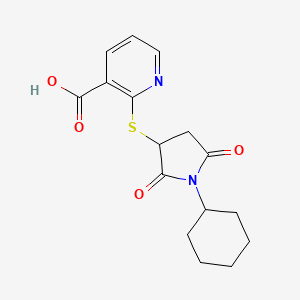
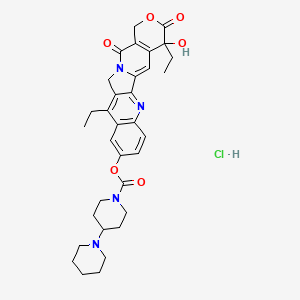
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
